2-Azido-1-bromo-4-fluorobenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H3BrFN3 |
|---|---|
Molecular Weight |
216.01 g/mol |
IUPAC Name |
2-azido-1-bromo-4-fluorobenzene |
InChI |
InChI=1S/C6H3BrFN3/c7-5-2-1-4(8)3-6(5)10-11-9/h1-3H |
InChI Key |
IGDQOIBCFYWRBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N=[N+]=[N-])Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Azido 1 Bromo 4 Fluorobenzene and Halogenated Aryl Azides
Classical Approaches to Aryl Azide (B81097) Synthesis
Traditional methods for preparing aryl azides have been well-established for many years and primarily rely on two key strategies: diazotization-azidation of anilines and nucleophilic aromatic substitution. eurekaselect.comresearchgate.net
Diazotization-Azidation Protocols
The diazotization of primary aromatic amines, followed by reaction with an azide source, is a cornerstone of aryl azide synthesis. eurekaselect.comresearchgate.netorganic-chemistry.org This process involves the transformation of an amino group into a diazonium salt, which is then displaced by an azide anion. nih.govresearchgate.net
The general mechanism involves the in situ generation of nitrous acid from sodium nitrite (B80452) and a strong acid. organic-chemistry.org The resulting diazonium salt is a highly reactive intermediate that readily reacts with sodium azide to yield the corresponding aryl azide. organic-chemistry.org While effective, this method often requires low temperatures and the use of strong acids. eurekaselect.comresearchgate.net
For the synthesis of 2-Azido-1-bromo-4-fluorobenzene (B6271177), the starting material would be 2-bromo-5-fluoroaniline (B94856). chemicalbook.comgoogle.comsigmaaldrich.com The diazotization of this aniline (B41778) derivative, followed by the introduction of the azide group, would lead to the desired product. The reaction conditions, such as the choice of acid and temperature, are crucial for optimizing the yield and purity of the final product. google.comicrc.ac.ir
A significant advancement in this area is the use of arenediazonium tosylates, which are more stable and safer to handle than traditional diazonium salts. organic-chemistry.org This method allows for the clean and high-yielding synthesis of various aromatic azides in water at room temperature, often without the need for metal catalysis. organic-chemistry.orgresearchgate.net
Table 1: Examples of Diazotization-Azidation Reactions
| Starting Material | Reagents | Product | Yield | Reference |
| Aniline | 1. NaNO₂, HCl2. NaN₃ | Phenyl azide | High | researchgate.net |
| 2-Bromo-5-fluoroaniline | 1. NaNO₂, H₂SO₄2. NaN₃ | This compound | Not specified | N/A |
| Various Aromatic Amines | NaNO₂, p-TsOH, NaN₃ | Various Aryl Azides | High | organic-chemistry.org |
This table is illustrative and specific yields for the synthesis of this compound via this method were not found in the provided search results.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) provides an alternative route to aryl azides, particularly for aromatic rings activated by electron-withdrawing groups. wikipedia.orglibretexts.org In this reaction, a nucleophile, such as the azide ion, displaces a leaving group, typically a halide, on the aromatic ring. wikipedia.org The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, thus facilitating the reaction. libretexts.orgmasterorganicchemistry.com
For instance, the synthesis of this compound could potentially start from a dihalogenated precursor like 1,2-dibromo-4-fluorobenzene (B1585839) or 1-bromo-2-chloro-4-fluorobenzene, where one of the halogens is displaced by the azide ion. However, the success of this approach depends on the relative reactivity of the different halogens and the activation provided by other substituents on the ring. It has been noted that even with an activating nitro group, 1-azido-4-fluoro-2-nitrobenzene does not readily undergo further substitution with sodium azide to form a diazido product. ruc.dk
The reactivity of halobenzenes in SNAr reactions can be enhanced by using transition metal catalysts, which can activate even electron-neutral and electron-rich aryl halides towards nucleophilic attack. nih.gov
Table 2: Examples of SNAr Reactions for Aryl Azide Synthesis
| Starting Material | Nucleophile | Product | Conditions | Reference |
| 2,4-Dinitrochlorobenzene | NaN₃ | 1-Azido-2,4-dinitrobenzene | Basic solution in water | wikipedia.org |
| Pentafluoronitrobenzene | NaN₃ | Various azido-fluoronitrobenzenes | Different organic solvents | ruc.dk |
| 1-bromo-4-fluoro-2-nitrobenzene | NaN₃ | No reaction to form diazide | Prolonged treatment | ruc.dk |
Modern and Catalytic Synthetic Strategies
In recent years, significant progress has been made in developing more efficient and versatile methods for aryl azide synthesis, moving beyond the classical approaches. These modern strategies often employ metal catalysis and cross-coupling reactions to achieve higher yields, better functional group tolerance, and milder reaction conditions.
Metal-Catalyzed Azidation of Organic Molecules
Metal-catalyzed reactions have emerged as powerful tools for the direct azidation of various organic molecules, including aryl halides and boronic acids. nih.govresearchgate.net Copper and palladium are the most commonly employed metals for these transformations. researchgate.netnih.gov
Copper-catalyzed azidation of aryl halides offers a direct route to aryl azides. researchgate.net For example, a Cu₂O–CuO–Cu–C nanocomposite has been shown to be a highly effective catalyst for the cross-coupling of sodium azide with aryl iodides and bromides under ligand- and base-free conditions. rsc.org This method, however, was reported to be unsuccessful for aryl halides bearing electron-withdrawing groups. rsc.org Another approach involves the copper-catalyzed azidation of arylboronic acids. organic-chemistry.org
Palladium-catalyzed cascade reactions have also been developed for the synthesis of amides from aryl halides, where an aryl azide is formed as an intermediate. nih.gov
Cross-Coupling Reactions for Halogenated Aryl Azides
Cross-coupling reactions, such as the Suzuki-Miyaura reaction, have become indispensable in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net These reactions can be adapted for the synthesis of functionalized aryl azides.
A notable example is the palladium-catalyzed cross-coupling of 2-azidoarylboronic pinacolate esters with vinyl triflates. acs.org This method provides access to complex, ortho-substituted aryl azides in a single step. acs.org The resulting products can then be further transformed into various N-heterocycles. acs.org While this specific example focuses on ortho-substituted aryl azides, the principle could potentially be extended to other isomers.
The site-selective cross-coupling of polyhalogenated arenes presents a challenge due to the similar reactivity of the halogen atoms. nih.gov However, methods are being developed to control the selectivity of these reactions, which could be valuable for the synthesis of specifically substituted halogenated aryl azides. nih.gov
Utility of Lithium Reagents in Aryl Azide Synthesis
Organolithium reagents are highly reactive species that can be used to generate aryl azides from aryl halides. nih.govwikipedia.orglibretexts.org The process typically involves a lithium-halogen exchange reaction to form an aryllithium intermediate, which is then quenched with an azide source, such as tosyl azide. researchgate.netnih.gov
This method is particularly useful for preparing aryl azides from aryl bromides or iodides. wikipedia.org The reaction of an aryl halide with an alkyllithium reagent, such as t-butyllithium, at low temperatures generates the aryllithium species. nih.govwikipedia.org Subsequent addition of tosyl azide leads to the formation of the desired aryl azide in good yield. nih.gov This approach offers a powerful alternative to the diazotization method, especially for substrates that are sensitive to acidic conditions. The formation of aryllithium compounds can be catalyzed by the addition of a polycyclic aromatic compound. google.com
Innovative Reagents for Azide Introduction (e.g., Fluorosulfuryl Azide)
The introduction of the azide moiety into aromatic systems has been significantly advanced by the development of novel reagents that offer improved safety and efficiency over traditional methods. One such groundbreaking reagent is fluorosulfuryl azide (FSO₂N₃).
Fluorosulfuryl Azide (FSO₂N₃)
Fluorosulfuryl azide has emerged as a highly effective diazotransfer reagent for the conversion of primary amines to azides. researchgate.netresearchgate.netacs.org A key advantage of FSO₂N₃ is its in-situ generation, which circumvents the need to isolate and store the potentially explosive reagent. acs.org The reaction is typically carried out by reacting an imidazolium (B1220033) fluorosulfuryl triflate salt with sodium azide directly in the reaction mixture. acs.org This method is noted for its rapid reaction times, often completing within minutes, and its broad applicability to a wide range of primary amines. researchgate.netacs.org
The process is particularly valuable in the context of "click chemistry," a modular approach to synthesis that relies on highly reliable and specific reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The ability to efficiently synthesize a vast array of azide-containing compounds opens up extensive possibilities for creating diverse molecular libraries for applications in medicinal chemistry, chemical biology, and materials science. acs.orglifetein.com
Research has demonstrated that FSO₂N₃ can quantitatively convert primary amines to their corresponding azides in as little as five minutes. researchgate.net This efficiency, coupled with the reagent's generation from a triflate salt with minimal toxicity, presents a significant improvement in both the safety and practicality of azide synthesis. acs.org
Table 1: Comparison of Azidating Reagents
| Reagent | Advantages | Disadvantages | Key References |
| Fluorosulfuryl Azide (FSO₂N₃) | - In-situ generation enhances safety- Rapid reaction times (minutes)- High yields- Broad substrate scope | - Reagent is friction-sensitive | researchgate.netresearchgate.netacs.org |
| Triflyl Azide (TfN₃) | - Effective for many primary amines | - Can be explosive- Longer reaction times- Often requires a metal catalyst | acs.org |
| Imidazole-1-sulfonyl Azide | - Commercially available | - Poses an explosion risk | acs.org |
Stereoselective and Regioselective Synthesis of Azido-Halogenated Aromatics
The precise control over the placement of functional groups on an aromatic ring, known as regioselectivity, is paramount in the synthesis of specifically substituted compounds like this compound. The synthesis of such molecules often involves the careful orchestration of halogenation and azidation reactions.
One common strategy involves the regioselective halogenation of an aniline precursor. For instance, the chlorination or bromination of unprotected anilines using copper(II) halides in ionic liquids has been shown to yield predominantly the para-substituted product with high regioselectivity. beilstein-journals.org This approach offers a milder and safer alternative to traditional methods that may require harsh acidic conditions or the use of protecting groups. beilstein-journals.org
Another powerful technique is the Sandmeyer reaction, which allows for the conversion of an aryl amine to an aryl halide via a diazonium salt. wikipedia.orgorganic-chemistry.org The outcome of the Sandmeyer reaction is highly dependent on the substituents already present on the aromatic ring, which can direct the position of the incoming halide. google.com For example, the diazotization of 2-chloro-4-fluoroaniline (B1295073) followed by reaction with a brominating agent can be used to produce 1-bromo-2-chloro-4-fluorobenzene. google.com
The introduction of the azide group can also be achieved with regiocontrol. In cases where a suitable aniline precursor is available, diazotization followed by reaction with sodium azide is a common and effective method. organic-chemistry.orgorganic-chemistry.org For instance, starting with 2-bromo-4-fluoroaniline, one could envision its conversion to the corresponding diazonium salt, which would then react with an azide source to yield this compound.
The stereoselective synthesis of azido-halogenated aromatics is less commonly discussed as aromatic rings are planar, but control over the relative positions of substituents is a key aspect of regioselective synthesis.
Table 2: Regioselective Synthesis Strategies
| Reaction Type | Reagents/Conditions | Outcome | Key References |
| Halogenation of Anilines | CuCl₂ or CuBr₂ in ionic liquids | Predominantly para-halogenation | beilstein-journals.org |
| Sandmeyer Reaction | Diazotization of aniline followed by Cu(I) halide | Substitution of amino group with halide | wikipedia.orggoogle.comgoogle.com |
| Azidation of Anilines | Diazotization followed by sodium azide | Substitution of amino group with azide | organic-chemistry.orgorganic-chemistry.org |
| Lithiation-Azidation | t-BuLi followed by tosyl azide | Introduction of azide at the position of lithiation | nih.gov |
Synthetic Routes for Specific Halogenated Precursors (e.g., 1-Bromo-4-fluorobenzene)
The synthesis of the target compound, this compound, necessitates the availability of appropriately substituted precursors. A key precursor is 1-bromo-4-fluorobenzene.
Synthesis of 1-Bromo-4-fluorobenzene
1-Bromo-4-fluorobenzene is a commercially available compound that serves as a crucial starting material in many synthetic pathways. wikipedia.org It is typically synthesized via the electrophilic bromination of fluorobenzene (B45895). This reaction is carried out in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum tribromide (AlBr₃), which activates the bromine molecule for electrophilic attack on the fluorobenzene ring. wikipedia.org The fluorine atom is an ortho-, para-director, leading to a mixture of products, with the para-isomer being the major product due to steric hindrance at the ortho positions.
Another route to halogenated benzenes is the Sandmeyer reaction. Starting from a substituted aniline, such as 4-fluoroaniline, the amino group can be converted into a diazonium salt. Subsequent treatment with a copper(I) bromide solution would yield 1-bromo-4-fluorobenzene. wikipedia.orgnih.gov This method is particularly useful when the desired substitution pattern is not easily accessible through direct halogenation.
A modified Sandmeyer-type reaction has also been reported, which employs organic nitrite esters like tert-butyl nitrite for in-situ diazotization in an organic solvent, followed by reaction with a brominating agent. google.com
Table 3: Synthesis of 1-Bromo-4-fluorobenzene
| Starting Material | Reagents | Reaction Type | Key References |
| Fluorobenzene | Br₂, FeBr₃ or AlBr₃ | Electrophilic Aromatic Bromination | wikipedia.org |
| 4-Fluoroaniline | 1. NaNO₂, HBr2. CuBr | Sandmeyer Reaction | wikipedia.orgchemicalbook.com |
| 4-Fluoroaniline | t-BuONO, CuBr₂ | Modified Sandmeyer Reaction | google.com |
Reactivity and Mechanistic Investigations of 2 Azido 1 Bromo 4 Fluorobenzene and Its Derivatives
Reactivity of the Azido (B1232118) Functional Group
The azido group (–N₃) is the key to the reactivity of 2-Azido-1-bromo-4-fluorobenzene (B6271177), enabling its use in a range of chemical transformations.
Cycloaddition Reactions (e.g., Huisgen 1,3-Dipolar Cycloaddition)
The Huisgen 1,3-dipolar cycloaddition is a fundamental reaction involving azides, which act as 1,3-dipoles, and dipolarophiles like alkynes or alkenes, to form five-membered heterocyclic rings. organic-chemistry.orgwikipedia.orgwikipedia.orgsphinxsai.com This reaction is a cornerstone of click chemistry, a concept that emphasizes modular, high-yielding, and stereospecific reactions. nih.gov The thermal variant of this reaction with an alkyne typically yields a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers. wikipedia.orgnih.gov The reaction proceeds via a concerted, pericyclic mechanism. organic-chemistry.orgsphinxsai.com The regioselectivity is influenced by both electronic and steric factors of the reactants. wikipedia.org
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen cycloaddition, exclusively producing 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov This reaction is a prime example of a "click" reaction due to its reliability, broad scope, and simple reaction conditions. nih.govrsc.org The catalytic cycle involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide (B81097). nih.gov Unlike the thermal reaction, CuAAC is not a concerted cycloaddition but proceeds through a stepwise mechanism. wikipedia.org The reaction is compatible with a wide range of functional groups and can be carried out in various solvents, including aqueous media. nih.govnih.gov The use of copper(I) catalysts, often generated in situ from copper(II) salts and a reducing agent like sodium ascorbate, dramatically accelerates the reaction rate compared to the uncatalyzed version. wikipedia.org
The reactivity of azide-functionalized bromocarbaldehydes has been explored in CuAAC reactions with various alkynes, including those with significant steric hindrance, consistently yielding triazoles in high yields (>90%). beilstein-journals.org This demonstrates the robustness and wide applicability of the CuAAC reaction.
Table 1: Examples of CuAAC Reactions with Azide-Functionalized Arenes This table is representative and not specific to this compound.
| Azide Reactant | Alkyne Reactant | Product | Yield |
| Azide-functionalized para-bromobenzaldehyde | 1-Decyne | 1,4-Disubstituted triazole | >90% beilstein-journals.org |
| Azide-functionalized para-bromobenzaldehyde | Phenylacetylene | 1,4-Disubstituted triazole | >90% beilstein-journals.org |
| Azide-functionalized ortho-bromobenzaldehyde | 1-Ethynyladamantane | 1,4-Disubstituted triazole | >90% beilstein-journals.org |
| Azide-functionalized 7-bromofluorene-2-carbaldehyde | 1,3-Di-tert-butyl-5-ethynylbenzene | 1,4-Disubstituted triazole | >90% beilstein-journals.org |
In contrast to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively produces 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov This method complements CuAAC by providing access to the alternative regioisomer. organic-chemistry.org Ruthenium(II) complexes, such as [Cp*RuCl] compounds, are effective catalysts for this transformation. organic-chemistry.orgnih.govpitt.edu The RuAAC reaction is tolerant of both terminal and internal alkynes, allowing for the synthesis of fully substituted triazoles. organic-chemistry.orgnih.gov The proposed mechanism involves the oxidative coupling of the azide and alkyne to a ruthenium center, forming a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the triazole product. organic-chemistry.orgnih.gov While CuAAC reactions are generally faster, RuAAC provides a valuable tool for accessing the 1,5-regioisomer, which may have different electrical properties compared to the 1,4-isomer. researchgate.net
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a metal-free alternative to CuAAC and RuAAC. nih.gov This reaction utilizes strained cyclooctynes, which react rapidly with azides without the need for a catalyst. rsc.orgscispace.comchemrxiv.org The high reactivity is driven by the release of ring strain in the cyclooctyne (B158145) upon cycloaddition. rsc.org SPAAC is particularly useful in biological applications where the cytotoxicity of copper catalysts is a concern. nih.gov The reaction proceeds quickly at room temperature and can be highly regioselective. rsc.orgscispace.comchemrxiv.org For instance, the reaction of cyclooct-2-yn-1-ol with 2-(azidophenyl)boronic acid proceeds with complete regioselectivity. rsc.orgscispace.comchemrxiv.org This method has been successfully applied in creating bioconjugates, such as attaching cytotoxic drugs to antibody fragments. nih.govnih.gov
Studies on the kinetics of bulk azide-alkyne cycloaddition have shown that the reaction can proceed through parallel pathways to form both 1,4- and 1,5-adducts. rsc.orgresearchgate.net Isoconversional kinetics analysis of the reaction between 1-azidodecane (B1658776) and phenyl propargyl ether revealed that both parallel channels have nearly equal activation energies of approximately 82 ± 1 kJ mol⁻¹. rsc.orgresearchgate.net The large negative activation entropies suggest a concerted Huisgen mechanism. rsc.orgresearchgate.net The heats of reaction for the formation of both isomers are also very similar. rsc.orgresearchgate.net Computational studies using DFT have been employed to investigate the thermodynamics and kinetics of azide-alkyne cycloadditions, both with and without transition metal catalysts. rsc.org These studies provide insights into the reaction mechanisms and the influence of different catalysts and substituents on the reaction outcome. rsc.org
Reduction Reactions to Amines (e.g., Staudinger Reaction)
The azido group can be readily reduced to an amine, providing a valuable synthetic route to aryl amines. A prominent method for this transformation is the Staudinger reaction. wikipedia.orgorganic-chemistry.org This reaction involves the treatment of the organic azide with a phosphine (B1218219), typically triphenylphosphine, to form an iminophosphorane intermediate with the expulsion of nitrogen gas. wikipedia.org Subsequent hydrolysis of the iminophosphorane yields the corresponding primary amine and a phosphine oxide byproduct. wikipedia.org The Staudinger reduction is a mild and efficient method for converting azides to amines. wikipedia.orgorganic-chemistry.org
The reaction mechanism centers on the nucleophilic attack of the phosphine on the terminal nitrogen of the azide. wikipedia.org The rate of the Staudinger reaction can be significantly influenced by the electronic properties of the azide. For example, perfluoroaryl azides undergo a very fast Staudinger reaction with aryl phosphines under ambient conditions. nih.govresearchgate.net This high reactivity makes the perfluoroaryl azide Staudinger reaction a useful bioorthogonal reaction. nih.gov
Another common method for reducing aryl azides is catalytic hydrogenation. For example, 2-bromo-5-fluoronitrobenzene can be reduced to 2-bromo-5-fluoroaniline (B94856) using hydrogen gas with a Raney nickel catalyst. google.comchemicalbook.com
Thermal and Photochemical Decomposition Pathways (e.g., Nitrene Formation)
The decomposition of aryl azides, such as this compound, can be induced either thermally or photochemically, leading to the extrusion of dinitrogen (N₂) and the formation of highly reactive nitrene intermediates. This process is a cornerstone of nitrene chemistry, providing a pathway to various nitrogen-containing compounds.
Thermal Decomposition: In refluxing toluene, aryl azides with ortho-vinyl substituents have been observed to undergo decomposition. For instance, the thermolysis of 3-azido-2-vinylic derivatives of benzo[b]thiophene smoothly yields fused pyrrole (B145914) products. rsc.orgresearchgate.net This occurs through the presumed formation of a nitrene intermediate, which then undergoes cyclization and aromatization. rsc.orgresearchgate.net However, in some cases, such as with o-azidoaldehydes, thermolysis can lead to the formation of isoxazole (B147169) products or intractable materials. rsc.orgresearchgate.net The outcome of the thermal decomposition is highly dependent on the nature and position of the substituents on the aromatic ring.
Photochemical Decomposition: Photochemical conditions have also been employed to generate nitrenes from aryl azides. Early work by Smith and Brown demonstrated the use of photolysis for the synthesis of carbazoles from azido biphenyls via cyclization, a reaction proceeding through a nitrene intermediate.
Nitrene Formation and Subsequent Reactions: The generated aryl nitrene is a highly reactive species that can undergo several subsequent reactions:
Intramolecular Cyclization: As seen in the formation of carbazoles and fused pyrroles, the nitrene can attack a nearby position on the aromatic ring or a substituent to form a new ring system. rsc.orgresearchgate.net
Nitrene Transfer Reactions: In the presence of a suitable catalyst, typically a metal complex, the nitrene can be transferred to other substrates. For example, copper-catalyzed nitrene transfer to isocyanides is a known method for forming carbodiimides. nih.gov Titanium catalysts have also been shown to effect oxidative nitrene transfer from azides to alkynes to generate pyrroles. nih.gov This process involves the reduction of the azide by a low-valent metal species, followed by nitrene transfer. nih.gov
The formation of nitrenes from azides is a versatile synthetic strategy, though the high reactivity of the nitrene intermediate can sometimes lead to a mixture of products or low yields if not carefully controlled. nih.govnih.gov
Miscellaneous Reactions (e.g., Aza-Wittig Reaction, Azidooxygenation)
Beyond decomposition, the azido group in this compound can participate in a variety of other chemical transformations, expanding its synthetic utility.
Aza-Wittig Reaction: The Aza-Wittig reaction is a powerful tool for the formation of imines from carbonyl compounds. wikipedia.org The reaction involves an iminophosphorane, which can be generated in situ from an organic azide and a phosphine. wikipedia.org This iminophosphorane then reacts with an aldehyde or ketone to produce an imine and a phosphine oxide byproduct. wikipedia.org The Aza-Wittig reaction has broad applications, including the synthesis of N-heterocyclic compounds through intramolecular versions of the reaction. wikipedia.org It can also be used to convert carbon dioxide to isocyanates, carbon disulfide to organic thiocyanates, and isocyanates to carbodiimides. wikipedia.org
Azidooxygenation: While direct "azidooxygenation" of this compound is not extensively documented in the provided results, related transformations involving the azide group are noteworthy. For instance, the reaction of azides with isocyanides can be considered a nitrene-transfer process, which is a key step in the synthesis of various nitrogen-containing heterocycles. nih.gov This reaction proceeds through the formation of a carbodiimide (B86325) intermediate, which can then be trapped or undergo further reactions. nih.gov
Reactivity of the Halogen Substituents (Bromine and Fluorine)
The bromine and fluorine atoms on the aromatic ring of this compound exhibit distinct reactivities, allowing for selective functionalization of the molecule.
Nucleophilic Substitution Reactions on Halogenated Aryl Azides
Nucleophilic substitution is a fundamental reaction for modifying aromatic halides. The reactivity of the halogen is influenced by its nature and the presence of other substituents on the ring.
Bromine as a Leaving Group: The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions, particularly when activated by electron-withdrawing groups. In halogenoimidazoles, for example, the 2-bromine atom can be displaced by various nucleophiles like alkane or arene thiolates and isopropoxide when the imidazole (B134444) nitrogen is protected. rsc.org Similarly, the 5-bromine atom in certain bromo-nitroimidazoles is susceptible to displacement. rsc.org
Fluorine as a Leaving Group: While fluorine is generally a poorer leaving group than bromine in nucleophilic aromatic substitution, its reactivity can be enhanced in specific contexts. The development of methods for C(sp³)–F bond formation often relies on nucleophilic substitution using fluoride (B91410) sources like triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF). nii.ac.jpnih.govresearchgate.net These reactions can proceed via both Sₙ1 and Sₙ2 mechanisms, depending on the substrate and reaction conditions. nii.ac.jpnih.gov
One-Pot Substitution and Cycloaddition: A synthetically useful strategy involves the in situ generation of an azide from a benzylic bromide using sodium azide, followed by a copper-catalyzed alkyne-azide cycloaddition (CuAAC) or "click" reaction. nih.gov This one-pot process avoids the isolation of potentially explosive azide intermediates. nih.gov
Cross-Coupling Reactions Involving Bromine and Fluorine Sites
Palladium- and nickel-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and the halogen substituents on this compound provide handles for such transformations.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is widely used. researchgate.net 1-Bromo-4-fluorobenzene is a standard substrate for this reaction, indicating that the bromine atom is selectively coupled while the fluorine remains intact. researchgate.netwikipedia.org This differential reactivity allows for sequential couplings. For example, in 5-bromo-2-fluorobenzofuran, a palladium catalyst selectively couples at the C–Br bond, leaving the C–F bond available for a subsequent nickel-catalyzed coupling. nih.gov
Reactivity of C-F Bonds: While less reactive than C-Br bonds, C-F bonds can also participate in cross-coupling reactions, typically requiring more reactive catalysts or harsher conditions. Nickel-catalyzed methods have been developed for the cross-coupling of aryl fluorides with arylboronic acids. nih.gov
Other Cross-Coupling Reactions: The Stille and Heck reactions are other examples of palladium-catalyzed cross-couplings that can be employed to functionalize aryl halides.
The ability to selectively perform cross-coupling reactions at the bromine and fluorine sites provides a versatile platform for the synthesis of complex, multi-substituted aromatic compounds.
Influence of Halogenation on Aromatic Ring Reactivity
The presence of halogen substituents on the benzene (B151609) ring significantly influences its reactivity in electrophilic aromatic substitution reactions.
Directing Effects: Halogens are deactivating yet ortho-, para-directing substituents. This means they decrease the rate of electrophilic aromatic substitution compared to benzene but direct incoming electrophiles to the positions ortho and para to the halogen.
Activation for Electrophilic Attack: Halogenation of benzene itself requires a Lewis acid catalyst, such as FeCl₃ or FeBr₃, to activate the halogen and make it a sufficiently strong electrophile to be attacked by the aromatic ring. masterorganicchemistry.comlibretexts.org The reaction proceeds through the formation of a carbocation intermediate, which is then deprotonated to restore aromaticity. masterorganicchemistry.com
Reactivity Trends: The reactivity of halogens in electrophilic aromatic substitution decreases down the group. Fluorination is highly exothermic and can be explosive, while iodination is often endothermic and may not proceed readily. libretexts.org
In this compound, the bromine and fluorine atoms, along with the azido group, will collectively influence the electron density and regioselectivity of any further electrophilic aromatic substitution reactions on the ring.
Interplay Between Azido and Halogen Reactivity
The azido and halogen groups on the same aromatic ring can influence each other's reactivity and enable sequential or one-pot multi-step transformations.
Sequential Reactions: The differential reactivity of the bromine and fluorine atoms in cross-coupling reactions allows for a stepwise functionalization of the molecule. nih.gov The azido group can then be transformed in a subsequent step, for example, through a click reaction or reduction to an amine.
Compatibility of Reactions: The development of one-pot procedures, such as nucleophilic substitution to form an azide followed by a click reaction, demonstrates the compatibility of these different reaction types. nih.gov This highlights the ability to perform transformations on the halogenated positions without affecting the azido group, and vice versa, under carefully chosen conditions.
The combination of the versatile reactivity of the azido group with the well-established chemistry of aryl halides makes this compound a valuable building block for the synthesis of a wide range of complex organic molecules.
Detailed Mechanistic Studies of this compound and its Derivatives
The reactivity and mechanistic pathways of this compound are governed by the interplay of the azido, bromo, and fluoro substituents on the aromatic ring. While specific detailed mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining the well-established chemistry of aryl azides and the electronic effects of the halogen substituents.
Reaction Pathway Elucidation for Azide Formation and Transformations
The formation of this compound typically proceeds via nucleophilic aromatic substitution (SNAr) or diazotization of the corresponding aniline (B41778).
Azide Formation:
The most common route to aryl azides is the reaction of a corresponding aryl diazonium salt with an azide source, such as sodium azide or trimethylsilyl (B98337) azide. For this compound, this would involve the diazotization of 2-bromo-5-fluoroaniline. The reaction proceeds by converting the amino group into a highly reactive diazonium group (-N₂⁺), which is then displaced by the azide ion (N₃⁻). The presence of the electron-withdrawing bromine and fluorine atoms can influence the stability and reactivity of the diazonium salt intermediate.
Another potential, though less common for this substitution pattern, pathway is the direct nucleophilic aromatic substitution of a highly activated precursor, such as 1-bromo-2,4-difluorobenzene, with sodium azide. The ortho-bromo and para-fluoro substituents would activate the C2 position towards nucleophilic attack.
Transformations of the Azido Group:
Once formed, the azido group in this compound can undergo a variety of transformations, primarily driven by thermal or photochemical activation. The principal transformation is the extrusion of dinitrogen (N₂) to form a highly reactive nitrene intermediate (2-bromo-4-fluorophenylnitrene). This nitrene can then undergo several subsequent reactions:
Intramolecular Cyclization: Depending on the reaction conditions and the presence of adjacent functional groups, the nitrene could potentially undergo intramolecular reactions, though in this specific molecule, the pathways are limited.
Intermolecular Reactions: The nitrene can react with a wide range of external reagents, such as insertion into C-H or O-H bonds, or addition to alkenes to form aziridines.
Dimerization: In the absence of other reactive partners, the nitrene can dimerize to form the corresponding azo compound.
A significant area of aryl azide chemistry is their participation in [3+2] cycloaddition reactions, also known as Huisgen cycloadditions. This compound can react with alkynes to form triazoles. The electronic nature of the substituents on the aromatic ring can influence the rate and regioselectivity of these cycloadditions. The electron-withdrawing character of the bromine and fluorine atoms is expected to lower the energy of the azide's LUMO, potentially accelerating reactions with electron-rich alkynes.
Role of Intermediates (e.g., Azidyl Radicals, Zwitterionic Intermediates)
The reactions of aryl azides can proceed through various reactive intermediates, with azidyl radicals and zwitterionic species being key players in certain transformations.
Azidyl Radicals:
The generation of an azidyl radical (N₃•) from an aryl azide is typically achieved through single electron transfer (SET) processes, often facilitated by photoredox or electrochemical methods. nih.gov While not a common thermal pathway, in specific photochemical or radical-initiated reactions, the azido group of this compound could be converted to an azidyl radical. This transient, open-shell species is highly electrophilic and can participate in addition reactions to electron-rich systems or engage in hydrogen atom transfer (HAT) processes. nih.gov The reactivity of the azidyl radical is a subject of ongoing research, with its synthetic applications expanding. nih.gov
Zwitterionic Intermediates:
The mechanism of [3+2] cycloaddition reactions involving aryl azides has been a subject of debate, with proposals for both concerted and stepwise pathways involving zwitterionic intermediates. In the context of reactions between aryl azides and certain electron-deficient or polarized alkynes, a stepwise mechanism via a zwitterionic intermediate has been proposed. rsc.org However, recent computational studies on the reaction of aryl azides with ethyl propiolate suggest that while the transition state is polar, the reaction proceeds via a single-step mechanism, and true zwitterionic intermediates are not located on the reaction path. wikipedia.orgnist.govorgsyn.org Instead, the formation of zwitterions with an "extended" conformation on parallel reaction paths is considered possible. nist.gov For this compound, the electron-withdrawing nature of the substituents would influence the polarity of the transition state in such cycloadditions.
Kinetic and Thermodynamic Considerations
The kinetics and thermodynamics of reactions involving this compound are significantly influenced by the electronic properties of the bromo and fluoro substituents. Direct experimental kinetic or thermodynamic data for this specific compound are scarce in the literature. However, general principles of physical organic chemistry allow for qualitative predictions.
Substituent Effects on Reactivity:
Kinetics: In reactions where the rate-determining step involves the development of negative charge on the aromatic ring (e.g., nucleophilic attack), the electron-withdrawing bromo and fluoro groups are expected to increase the reaction rate by stabilizing the intermediate. Conversely, in reactions involving electrophilic attack on the ring, these substituents would decrease the rate. In the case of [3+2] cycloadditions, the electron-withdrawing nature of the substituents on the aryl azide generally accelerates the reaction with electron-rich dipolarophiles.
Data Table: Predicted Substituent Effects on Reactivity
| Reaction Type | Predicted Effect of Br and F Substituents | Rationale |
| Nucleophilic Aromatic Substitution (at C2) | Rate Acceleration | Stabilization of the negatively charged Meisenheimer intermediate through the -I effect. |
| [3+2] Cycloaddition with Electron-Rich Alkynes | Rate Acceleration | Lowering of the azide's LUMO energy, leading to a smaller HOMO-LUMO gap. |
| Thermal Decomposition (Nitrene Formation) | Minor influence on the decomposition temperature | The primary factor is the inherent instability of the azido group. Substituent effects are generally secondary. |
It is important to reiterate that these are predictions based on established chemical principles, and experimental validation through detailed kinetic and thermodynamic studies on this compound is necessary for a definitive understanding.
Applications of 2 Azido 1 Bromo 4 Fluorobenzene in Advanced Research
Contributions to Complex Organic Molecule Synthesis
2-Azido-1-bromo-4-fluorobenzene (B6271177) serves as a fundamental building block in the construction of intricate organic structures, particularly those containing nitrogen. Its utility extends to the formation of various heterocyclic systems and other important organic synthons.
Building Blocks for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are core structures in many pharmaceuticals, agrochemicals, and materials. This compound provides a convenient starting point for the synthesis of several important classes of these compounds.
Triazoles: The azide (B81097) group readily participates in [3+2] cycloaddition reactions, famously known as "click chemistry," with alkynes to form highly stable 1,2,3-triazole rings. nih.govmdpi.com This reaction is exceptionally reliable and specific. researchgate.net The presence of the bromo and fluoro substituents on the phenyl ring of this compound allows for the creation of functionally diverse triazole derivatives with potential applications in medicinal chemistry and materials science. nih.govmdpi.com
Imidazoles: While direct synthesis from this compound is less common, its derivatives can be precursors to imidazoles. nih.govresearchgate.net For instance, the azide can be reduced to an amine, which can then be used in classical imidazole (B134444) synthesis protocols. The bromo and fluoro groups offer sites for further functionalization to tailor the properties of the final imidazole-containing molecule. researchgate.net
Azirines: The azide functionality can be photolytically or thermolytically decomposed to a highly reactive nitrene intermediate. This nitrene can then react with alkenes to form aziridines or rearrange to form other nitrogen-containing heterocycles. While specific examples starting directly from this compound are not prevalent in the provided results, this reactivity is a general characteristic of aryl azides.
Phenazines: The synthesis of phenazines typically involves the condensation of o-phenylenediamines with o-quinones. While not a direct precursor, derivatives of this compound, after conversion of the azide to an amino group and subsequent modifications, could potentially be used in the synthesis of substituted phenazine (B1670421) scaffolds.
Benzotriazoles: A direct and conceptually new synthetic approach to benzotriazoles involves the azide group-directed lithiation and subsequent cyclization of 2-azidoaryl bromides. rsc.org This methodology has been successfully applied to synthesize 4-fluoro-benzotriazole derivatives. nih.gov For example, 1-azido-2-bromo-4-fluorobenzene, a similar compound, can be synthesized from 2-bromo-4-fluoroaniline. rsc.org
Interactive Data Table: Heterocycles from this compound Derivatives
| Heterocycle | Key Reaction | Reactant with Azide Group | Reference |
| Triazole | [3+2] Cycloaddition (Click Chemistry) | Alkyne | nih.gov |
| Benzotriazole | Directed Lithiation/Cyclization | --- | rsc.org |
Synthesis of Enamides, Imidoyl Halides, and Ketenimines
The reactivity of the azide group in this compound extends beyond the formation of heterocycles. It is also a precursor for the synthesis of other valuable synthetic intermediates.
Enamides: (Z)-3-Arylprop-2-enoic acids can be transformed into (Z)-2-arylethenyl isocyanates via a Curtius rearrangement of the corresponding acyl azides. rsc.org These isocyanates can then be converted to enamides. While not a direct application of this compound itself, this demonstrates the utility of the azide functionality in accessing enamide structures.
Imidoyl Halides: Imidoyl halides are typically synthesized from amides or oximes. The amino group derived from the reduction of the azide in this compound could be acylated and then converted to an imidoyl halide, although direct methods from the azide are not commonly reported.
Ketenimines: Copper-catalyzed reactions between terminal alkynes and sulfonyl azides are known to form N-sulfonylketenimines. beilstein-journals.orgnih.gov This reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC). While this specific reaction involves sulfonyl azides, it highlights the potential of the azide group to participate in the formation of ketenimine intermediates, which can then be trapped to synthesize various nitrogen-containing compounds. beilstein-journals.orgnih.gov
Rational Design of Molecular Scaffolds
The term "molecular scaffold" refers to a core structure that can be systematically functionalized to create a library of related compounds. mdpi.com The rational design of these scaffolds is a cornerstone of modern drug discovery and materials science. mdpi.comnih.govnih.gov this compound, with its distinct reactive sites, is an excellent candidate for such a scaffold. The azide allows for the attachment of various moieties via click chemistry, while the bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further diversity. The fluorine atom can modulate the physicochemical properties of the resulting molecules, such as lipophilicity and metabolic stability. This multi-functional nature enables the rational construction of diverse molecular architectures with tailored properties. mdpi.comnih.gov
Role in Chemical Biology and Bioorthogonal Chemistry
The unique reactivity of the azide group has made this compound and related compounds invaluable tools in chemical biology, particularly in the realm of bioorthogonal chemistry. These are chemical reactions that can occur inside of living systems without interfering with native biochemical processes.
Bioconjugation Strategies via Click Chemistry
Bioconjugation is the process of linking molecules, such as proteins, carbohydrates, or nucleic acids, to other molecules. Click chemistry, specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, has become a premier method for bioconjugation due to its high efficiency, specificity, and biocompatibility. researchgate.netnih.govmdpi.com The azide group of this compound can be used to label biomolecules that have been metabolically or genetically engineered to contain an alkyne group. This allows for the attachment of probes, tags, or other functional molecules to the target biomolecule in a highly selective manner within a complex biological environment. nih.gov
Photoaffinity Labeling Applications
Photoaffinity labeling is a powerful technique used to identify and study protein-ligand interactions. nih.govunc.edu A photoaffinity probe typically contains a photoreactive group that, upon irradiation with light, forms a highly reactive intermediate capable of forming a covalent bond with nearby molecules. Aryl azides, such as the one present in this compound, are classic photoreactive groups. sioc.ac.cn When incorporated into a molecule that binds to a specific protein, the azide can be activated by UV light to form a covalent linkage with the protein, allowing for its identification and characterization. nih.govunc.edu The bromo and fluoro substituents can be used to fine-tune the binding affinity and specificity of the probe.
Interactive Data Table: Applications in Chemical Biology
| Application | Key Feature of this compound | Technique | Reference |
| Bioconjugation | Azide group | Click Chemistry | researchgate.netnih.gov |
| Photoaffinity Labeling | Azide group (photoreactive) | UV-light activation | nih.govsioc.ac.cn |
Probing Biological Pathways and Protein Interactions
The exploration of complex biological processes, such as signal transduction and protein-protein interactions, often necessitates the use of chemical probes that can covalently label and identify binding partners. Aryl azides, a key feature of this compound, are well-established photoactive groups for such purposes in a technique known as photoaffinity labeling.
Upon irradiation with UV light, the azide group of this compound can be converted into a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, such as amino acid residues within the binding pocket of a target protein. This process allows for the permanent "tagging" of interacting proteins, enabling their subsequent isolation and identification through techniques like mass spectrometry. The bromo and fluoro substituents on the aromatic ring can serve as additional points for chemical modification, allowing for the attachment of reporter tags (e.g., biotin (B1667282) or a fluorophore) to facilitate detection and purification. While aryl azides have been broadly applied in photoaffinity labeling, the specific utility of this compound lies in its potential for multimodal probing.
| Feature of this compound | Role in Probing Biological Pathways |
| Azide Group | Photoactivatable cross-linking agent for covalent modification of target proteins. |
| Bromo and Fluoro Groups | Handles for the attachment of reporter tags or for modulating binding affinity. |
| Fluorine Atom | Can be used as a ¹⁹F NMR probe to study protein binding and conformational changes. |
Explorations in Medicinal Chemistry and Drug Discovery
The quest for new therapeutic agents is a cornerstone of medicinal chemistry. This compound offers a strategic starting point for the synthesis of novel drug candidates and for streamlining the drug discovery process through various innovative approaches.
Synthesis of Pharmacologically Active Compounds
The azide group in this compound is a versatile handle for the construction of more complex molecules through "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific formation of a stable triazole ring by reacting the azide with an alkyne-containing molecule. This strategy can be employed to link the fluorinated phenyl ring to a variety of pharmacophores, potentially leading to new bioactive compounds.
Furthermore, the bromine atom on the aromatic ring can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling. beilstein-journals.org This enables the introduction of a wide range of substituents at this position, further expanding the chemical diversity that can be generated from this starting material. A plausible synthetic route to a novel, pharmacologically active compound could involve an initial click reaction at the azide position, followed by a Suzuki coupling at the bromo position to build a complex, three-dimensional structure.
Library Synthesis for High-Throughput Screening
High-throughput screening (HTS) is a fundamental tool in modern drug discovery, enabling the rapid testing of thousands to millions of compounds for biological activity. The creation of diverse chemical libraries is essential for the success of HTS campaigns. The azide functionality of this compound makes it an ideal building block for combinatorial chemistry and the synthesis of compound libraries. magtech.com.cnacs.org
Utilizing the principles of click chemistry, a large number of diverse alkynes can be readily reacted with this compound to generate a library of triazole-containing compounds. Each member of the library would share the common bromo-fluorophenyl core while varying at the triazole substituent. This approach allows for the systematic exploration of the chemical space around this scaffold to identify initial "hit" compounds with desired biological activity.
Fragment-Based Drug Discovery Utilizing Fluorinated Azides
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds. This approach involves screening small, low-molecular-weight compounds ("fragments") that bind to a biological target with low affinity. These initial fragment hits are then optimized and grown into more potent drug candidates.
This compound is an exemplary fragment for FBDD campaigns. Its small size fits the criteria for a typical fragment. The fluorine atom is particularly advantageous as it allows for the use of ¹⁹F NMR spectroscopy, a sensitive technique for detecting the binding of fluorinated fragments to a target protein. The azide and bromine functionalities provide straightforward and efficient handles for the subsequent elaboration of the fragment hit into a more potent lead compound through click chemistry and cross-coupling reactions, respectively.
Radiosynthesis of Fluorine-18 (B77423) Labeled Compounds
Positron Emission Tomography (PET) is a non-invasive imaging technique that is crucial in clinical diagnostics and preclinical research. This technology relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide, most commonly fluorine-18 (¹⁸F).
The synthesis of ¹⁸F-labeled PET tracers often involves the nucleophilic substitution of a suitable leaving group on a precursor molecule with [¹⁸F]fluoride. The bromo-substituent in this compound makes it a potential precursor for the synthesis of ¹⁸F-labeled compounds. nih.govmagtech.com.cnnanosoftpolymers.com While direct nucleophilic aromatic substitution on an unactivated aryl bromide can be challenging, methodologies have been developed to facilitate such transformations. Once the ¹⁸F-label is introduced to the aromatic ring, the azide group can be used to conjugate the resulting radiolabeled building block to a targeting vector, such as a peptide or a small molecule inhibitor, via click chemistry. This would enable the creation of novel PET tracers for imaging a wide range of biological targets.
| Potential ¹⁸F-Labeled PET Tracer Synthesis | |
| Precursor | This compound |
| Radiolabeling Step | Nucleophilic substitution of the bromine atom with [¹⁸F]fluoride. |
| Conjugation Step | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) of the resulting ¹⁸F-labeled azide with an alkyne-functionalized targeting molecule. |
| Potential Application | Imaging of biological targets such as enzymes, receptors, or transporters in vivo. |
Advanced Material Science and Polymer Chemistry Applications
The unique reactivity of the azide group makes this compound a valuable monomer and surface modification agent in the field of material science and polymer chemistry. Azide-containing polymers have found applications as energetic materials, cross-linking agents, and precursors for functional polymers. nih.govrsc.orgacs.org
The azide group can be utilized in various polymerization reactions. For instance, it can participate in click polymerization with di- or poly-alkynes to form cross-linked polymer networks with high thermal stability. nih.gov Additionally, the azide group can be used for the surface functionalization of a wide range of materials, including polymers, metals, and carbon-based materials. nanosoftpolymers.com
The process of surface modification often involves the photolytic or thermal generation of a nitrene from the aryl azide, which can then insert into C-H or C-C bonds on the material's surface, forming a stable covalent linkage. This allows for the tailoring of surface properties, such as hydrophobicity, biocompatibility, or the introduction of specific functionalities. The presence of the fluorine atom in this compound can also impart desirable properties to the resulting material, such as increased thermal stability and chemical resistance. The bromine atom serves as a site for further post-polymerization modification, allowing for the creation of even more complex and functional materials.
| Application in Material Science | Role of this compound |
| Polymer Synthesis | Monomer for click polymerization or as a co-monomer to introduce azide functionality into polymers. |
| Surface Modification | Covalent attachment to material surfaces via photo- or thermo-activated nitrene insertion. |
| Functional Materials | The fluorine atom can enhance thermal and chemical stability, while the bromine atom allows for further functionalization. |
Computational and Theoretical Chemistry Studies on 2 Azido 1 Bromo 4 Fluorobenzene
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis of Halogenated Aryl Azides
The electronic behavior of halogenated aryl azides like 2-Azido-1-bromo-4-fluorobenzene (B6271177) is fundamentally governed by the arrangement of their frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of these orbitals is crucial for understanding the molecule's reactivity, particularly in cycloaddition reactions where aryl azides are commonly employed.
Theoretical calculations, often employing Density Functional Theory (DFT), are used to determine the energies and electron density distributions of these orbitals. researchgate.net For a typical halogenated aryl azide (B81097), the HOMO is often characterized by significant electron density on the azide group and the aromatic ring, while the LUMO is typically a π* orbital distributed over the aromatic system. The substituents on the aromatic ring, in this case, a bromine atom and a fluorine atom, play a significant role in modulating the energies of these orbitals. The electron-withdrawing nature of the halogen atoms generally leads to a lowering of both the HOMO and LUMO energy levels.
The energy gap between the HOMO and LUMO is a critical parameter that influences the kinetic stability and reactivity of the molecule. A smaller HOMO-LUMO gap typically indicates higher reactivity. In the context of 1,3-dipolar cycloaddition reactions, the relative energies of the azide's FMOs compared to those of the dipolarophile determine the reaction's feasibility and regioselectivity. researchgate.net
Table 1: Representative Frontier Molecular Orbital (FMO) Energies for a Halogenated Aryl Azide
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Primarily located on the azide moiety and the π-system of the benzene (B151609) ring. |
| LUMO | -1.2 | Predominantly a π* orbital of the aromatic ring, influenced by the halogen substituents. |
| HOMO-1 | -7.8 | A deeper-lying orbital, often with significant contribution from the halogen p-orbitals. |
| LUMO+1 | 0.5 | A higher-energy unoccupied orbital. |
Note: The values presented in this table are illustrative and representative of typical halogenated aryl azides, calculated using DFT methods. Actual values for this compound would require specific calculations.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Intermediates
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms, including those involving aryl azides. mdpi.comnih.gov For this compound, DFT calculations can map out the potential energy surface for its reactions, such as thermal or photochemical decomposition to form a nitrene intermediate, or its participation in [3+2] cycloaddition reactions. pku.edu.cn
These calculations can identify transition states, which are the energy maxima along the reaction coordinate, and intermediates, which are local energy minima. nih.gov The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. For instance, in a 1,3-dipolar cycloaddition, DFT can be used to model the concerted or stepwise pathways, helping to determine which is energetically more favorable. mdpi.com
The choice of the functional and basis set in DFT calculations is crucial for obtaining accurate results. nih.gov Functionals like B3LYP or M06-2X are commonly used for organic molecules, in conjunction with basis sets such as 6-31G(d) or larger ones for more precise calculations. nih.gov Solvation models can also be incorporated to simulate the reaction environment in a specific solvent.
Table 2: Calculated Activation Energies for a Representative Aryl Azide Reaction
| Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) |
| [3+2] Cycloaddition with an alkyne | B3LYP/6-31G(d) | 15-20 |
| Nitrene Formation (Thermal) | M06-2X/6-311+G(d,p) | 25-35 |
Note: These values are typical for aryl azides and serve as an example. The specific activation energies for this compound would depend on the specific reaction and computational level of theory.
Conformational Analysis and Stereochemical Predictions
The three-dimensional structure of this compound, specifically the orientation of the azide group relative to the benzene ring, can be investigated through conformational analysis. While the rotation around the C-N bond connecting the azide to the ring is relatively facile, there might be a slight preference for a planar or near-planar arrangement to maximize conjugation with the aromatic π-system.
Computational methods can be used to calculate the rotational energy barrier and identify the most stable conformers. This is particularly important when considering the steric interactions between the azide group and the adjacent bromine atom. The presence of the ortho-bromo substituent may lead to a non-planar ground state conformation to alleviate steric strain.
In reactions that lead to the formation of new stereocenters, computational chemistry can be instrumental in predicting the stereochemical outcome. By calculating the energies of the transition states leading to different stereoisomers, one can predict which product will be formed preferentially. This is especially relevant in asymmetric catalysis, where the interaction of the substrate with a chiral catalyst determines the stereoselectivity.
Prediction of Reactivity Profiles and Selectivity
Computational chemistry offers powerful tools to predict the reactivity and selectivity of molecules like this compound. Reactivity indices derived from DFT, such as the Fukui function and local softness, can predict which atoms in the molecule are most susceptible to nucleophilic or electrophilic attack. researchgate.net For an aryl azide, these indices can highlight the reactivity of the terminal nitrogen atom of the azide group in cycloaddition reactions.
The regioselectivity of a reaction, such as the [3+2] cycloaddition of an azide with an unsymmetrical alkyne, can also be predicted. By comparing the energies of the transition states for the two possible regioisomeric products, the major product can be identified. researchgate.net This is often rationalized by examining the orbital coefficients of the FMOs of the reactants. The preferred regiochemistry is typically the one that results from the best overlap between the HOMO of one reactant and the LUMO of the other. researchgate.net
The electronic effects of the bromo and fluoro substituents are key in determining the reactivity and selectivity. Their electron-withdrawing nature can influence the electrophilicity of the azide and the regiochemical outcome of its reactions.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies for Halogenated Aryl Azides
The synthesis of aryl azides, including halogenated derivatives, has traditionally relied on the diazotization of anilines followed by substitution with an azide (B81097) salt, a procedure that often requires harsh conditions. eurekaselect.comresearchgate.net Modern synthetic chemistry is moving towards developing safer, more efficient, and scalable methods.
Future research will likely focus on the following areas:
Milder Diazotization Reagents: The use of arenediazonium tosylates, which are more thermally stable and easier to handle than traditional diazonium salts, presents a promising alternative. organic-chemistry.org This method allows for the clean and high-yield synthesis of aromatic azides in water at room temperature, avoiding the need for metal catalysts. organic-chemistry.orgorganic-chemistry.org
One-Pot Syntheses: Direct transformation of aromatic amines or even nitroarenes into aryl azides in a single step simplifies procedures and reduces waste. researchgate.netorganic-chemistry.org Refining these one-pot methods for halogenated substrates is a key research goal.
Flow Chemistry: The generation and reaction of potentially unstable intermediates, such as aryllithiums derived from polybromoarenes, can be safely and efficiently managed in flow microreactor systems to produce polyfunctional organic azides. researchgate.net
Catalytic Methods: Exploring new catalytic systems, for instance, copper-catalyzed conversions of organoboron compounds, can broaden the substrate scope and functional group tolerance for creating halogenated aryl azides. organic-chemistry.org
Table 1: Comparison of Synthetic Methods for Aryl Azides
| Method | Precursor | Reagents | Conditions | Advantages | Limitations |
| Classical Route | Arylamine | NaNO₂, Strong Acid, NaN₃ | Low Temperatures | Well-established | Hazardous intermediates, harsh conditions eurekaselect.comresearchgate.net |
| Diazonium Tosylates | Arylamine | p-TsOH, NaNO₂, NaN₃ | Room Temperature, Water | High yield, high purity, safer, no metal catalyst organic-chemistry.org | Not suitable for all substrates (e.g., some iodoanilines) organic-chemistry.org |
| From Organoborons | Arylboronic Acid | Copper Catalyst, NaN₃ | Mild | Complements existing methods organic-chemistry.org | Requires catalyst, precursor availability |
| Flow Chemistry | Polybromoarene | n-BuLi, N₃-source | Microreactor | Safe handling of reactive intermediates researchgate.net | Requires specialized equipment |
Expanding the Scope of Reactivity and Chemoselective Transformations
The presence of three distinct functional groups in 2-Azido-1-bromo-4-fluorobenzene (B6271177) offers a platform for diverse and chemoselective transformations. Aryl azides are known to be less nucleophilic than other azide types and can readily form nitrenes or participate in cycloadditions. nih.gov The bromo and fluoro substituents provide additional handles for synthetic manipulation. unacademy.com
Emerging research will likely explore:
Orthogonal Reactivity: Developing reactions that selectively target one functional group while leaving the others intact. For example, performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") at the azide position without affecting the C-Br or C-F bonds. wikipedia.orgmasterorganicchemistry.com Subsequently, the bromine atom could be used in cross-coupling reactions like Suzuki or Heck reactions to build molecular complexity. researchgate.netnih.gov
Nitrene Chemistry: Investigating the thermal or photochemical generation of the corresponding nitrene from this compound. This highly reactive intermediate could undergo C-H insertion or cyclization reactions to form novel heterocyclic systems.
Halogen Exchange: Utilizing metal-mediated halogen exchange reactions to convert the C-Br bond to a C-I bond, thereby creating a more reactive handle for subsequent cross-coupling reactions. nih.gov
Nucleophilic Aromatic Substitution (SNAr): While the fluorine atom is activated by its position relative to the other groups, its use in SNAr reactions could be explored, although this is generally less facile than with nitro-activated systems.
Integration into Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs) and cascade processes offer a powerful strategy for rapidly building complex molecular architectures from simple starting materials in a single operation. The structure of this compound is well-suited for the design of such transformations.
Future avenues include:
Azide-Initiated Cascades: Designing reaction sequences that begin with the transformation of the azide group. For instance, an initial [3+2] cycloaddition could be followed by an intramolecular cyclization involving the bromine atom, leading to complex fused heterocyclic systems. nih.gov
Post-MCR Modifications: Using the compound in an MCR, for example via a click reaction, and then using the halogen atoms as points for further diversification of the resulting scaffold.
Oxidative Cascades: Exploring silver-promoted oxidative cascade reactions, which have been shown to be effective for other N-aryl heterocycles, could provide pathways to novel fused pyridine (B92270) systems. nih.gov The development of cascade reactions is a key area for creating libraries of complex molecules with high efficiency. researchgate.net
Exploration of New Biological and Material Science Applications
Halogenated aryl azides are valuable precursors for a wide range of functional molecules, from pharmaceuticals to advanced materials. eurekaselect.comtaylorandfrancis.com The specific combination of functionalities in this compound opens up several promising application areas.
Biological Applications:
Bioorthogonal Chemistry: The azide group allows for the use of this compound as a "clickable" reporter or linker. eurekaselect.comwikipedia.org It can be incorporated into a larger molecule and subsequently tagged with a fluorescent dye or affinity label inside a biological system.
Medicinal Chemistry Scaffolds: The 1,2,3-triazole ring, formed from the azide via click chemistry, is a common isostere for amide bonds and is found in many bioactive compounds. nih.gov The bromo- and fluoro-substituents can enhance pharmacological properties such as lipophilicity and metabolic stability. researchgate.net The compound could serve as a precursor for novel anti-cancer agents, as related 4-aryl-1H-1,2,3-triazoles have shown potent anti-hepatoma activity. nih.gov
Photoaffinity Labeling: Aryl azides can be used as photoaffinity labels to identify and characterize protein-ligand interactions. eurekaselect.com
Material Science Applications:
Functional Polymers: The compound can be used as a monomer or cross-linker to create functional polymers. The azide allows for post-polymerization modification via click chemistry, while the halogens can influence the material's bulk properties.
Luminescent Materials: While azides and triazoles can quench phosphorescence, they are effective linkers. nih.gov This compound could be used to attach chromophoric units, with the bromo-aryl core potentially facilitating room-temperature phosphorescence (RTP) in the final material by promoting intersystem crossing through the heavy-atom effect. nih.gov
Advanced Computational Modeling for Rational Design and Mechanism Prediction
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, guiding experimental work and accelerating discovery. researchgate.net
For this compound, future computational studies will be crucial for:
Mechanism Elucidation: Using Density Functional Theory (DFT) and other methods to model reaction pathways, such as [3+2] cycloadditions or nitrene insertions. acs.orgresearchgate.net This can help predict regioselectivity and stereoselectivity, and explain unexpected outcomes. nih.gov
Reactivity Prediction: Calculating reaction barriers and transition state energies to predict the chemoselectivity of reactions involving the multiple functional groups. acs.orgacs.org For example, modeling can determine whether a given set of conditions will favor azide cycloaddition over a palladium-catalyzed reaction at the bromine site.
Rational Design of Catalysts and Substrates: Simulating the interaction of the molecule with different catalysts to design more efficient and selective transformations. nih.gov
Predicting Photophysical Properties: Using time-dependent DFT (TD-DFT) to predict the electronic and photophysical properties of materials derived from this compound, aiding in the design of new phosphorescent materials or photosensitizers. nih.gov
Q & A
What are the recommended synthetic routes for 2-azido-1-bromo-4-fluorobenzene, and how do reaction conditions influence azide stability?
Basic Methodological Answer:
The compound can be synthesized via nucleophilic aromatic substitution (NAS) using sodium azide on 1-bromo-4-fluoro-2-nitrobenzene, followed by nitro group reduction. Alternatively, diazotization of 2-amino-1-bromo-4-fluorobenzene and subsequent azide substitution is feasible. Key parameters include temperature (0–5°C for NAS to avoid explosive azide decomposition) and solvent polarity (DMF enhances reaction rates but may require rigorous purification) .
Advanced Consideration:
For regioselective azide introduction, meta-directing effects of bromine and fluorine substituents must be computationally modeled (e.g., DFT studies) to predict reactivity. Competing pathways, such as Sandmeyer-type reactions, can occur if copper catalysts are present, requiring careful stoichiometric control .
How should researchers handle safety risks associated with the azide functional group in this compound?
Basic Methodological Answer:
Follow stringent protocols:
- Storage: Keep at 0–6°C in inert atmospheres (argon/nitrogen) to minimize shock sensitivity .
- Handling: Use explosion-resistant equipment and avoid metal catalysts (e.g., copper) during reactions to prevent unintended detonation .
Advanced Consideration:
Monitor trace impurities (e.g., residual solvents like DMF) via GC-MS, as they can lower the decomposition temperature of azides. Implement real-time IR spectroscopy to detect exothermic intermediates during large-scale syntheses .
What strategies optimize the competing reactivity of bromine and azide groups in cross-coupling reactions?
Advanced Methodological Answer:
- Protection/Deprotection: Temporarily protect the azide using trimethylsilyl groups during Suzuki-Miyaura coupling of the bromine moiety.
- Catalytic Selectivity: Use palladium catalysts with bulky ligands (e.g., SPhos) to favor bromine activation over azide participation. Kinetic studies (e.g., Eyring plots) can quantify activation barriers for each substituent .
Which spectroscopic techniques are most effective for characterizing this compound?
Basic Methodological Answer:
- NMR: NMR (δ ≈ -110 ppm for para-fluorine) and NMR (doublet splitting for aromatic protons).
- IR: Strong absorbance at ~2100 cm confirms the azide group .
Advanced Consideration:
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) detects trace byproducts (e.g., triazole derivatives from Huisgen cycloadditions). X-ray crystallography resolves stereoelectronic effects of substituents on molecular geometry .
How can researchers resolve contradictions between computational predictions and experimental reactivity data?
Advanced Methodological Answer:
- Benchmarking: Compare DFT-calculated reaction pathways (e.g., Gibbs free energy profiles) with experimental kinetic data (e.g., Arrhenius plots).
- Solvent Effects: Incorporate polarizable continuum models (PCM) in simulations to account for solvent polarity discrepancies. For example, DMSO’s high polarity may stabilize transition states not captured in gas-phase calculations .
What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
Advanced Methodological Answer:
- Heat Management: Use microreactors for azide reactions to improve heat dissipation and minimize explosion risks.
- Purification: Employ column chromatography with silica gel modified by silver nitrate to separate azide derivatives from halogenated byproducts .
How can mechanistic studies elucidate the role of fluorine in directing substitution reactions?
Advanced Methodological Answer:
- Isotopic Labeling: Synthesize -labeled analogs to track regioselectivity via PET imaging.
- Kinetic Isotope Effects (KIE): Compare reaction rates of fluorinated vs. non-fluorinated analogs to quantify fluorine’s electronic influence .
What conditions destabilize the azide group, and how can stability be enhanced for long-term storage?
Basic Methodological Answer:
Avoid UV light, acidic conditions, and temperatures >50°C. Stabilize by co-crystallizing with inert matrices (e.g., cyclodextrins) .
Advanced Consideration:
Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products (e.g., benzotriazoles) .
How is this compound applied in bioconjugation, and what are common pitfalls?
Advanced Methodological Answer:
- Click Chemistry: React with alkynes via CuAAC (Cu-catalyzed azide-alkyne cycloaddition) for protein labeling. Note that residual bromine may quench fluorescent tags; use TCEP to reduce disulfide interference .
How should researchers troubleshoot unexpected byproducts in azide-functionalized derivatives?
Methodological Answer:
- Byproduct Analysis: Use LC-MS/MS to identify intermediates (e.g., aryl diazonium salts from incomplete azide substitution).
- Reaction Monitoring: Implement in-situ Raman spectroscopy to detect nitrene intermediates, which indicate competing Curtius rearrangements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
